N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
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Description
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of thiazole, triazole, and furan rings This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
The compound, N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide, is a member of the thiazolo[3,2-b][1,2,4]triazole class of heterocyclic compounds . These compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Mode of Action
Similar compounds in the 1,2,4-triazole class have been reported to interact with the iron in the heme moiety of cyp-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been reported to exhibit anti-inflammatory and analgesic activities . These activities are often associated with the inhibition of cyclooxygenase enzymes (COX1 and COX2), which play a key role in the synthesis of prostaglandins, compounds involved in mediating inflammation and pain .
Pharmacokinetics
The ability of similar compounds to form hydrogen bonds has been noted, which could potentially influence their pharmacokinetic properties .
Result of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-hiv properties . These effects suggest that the compound could potentially interact with multiple targets and pathways in the cell.
Action Environment
The synthesis of similar compounds has been reported to occur under eco-friendly conditions , suggesting that environmental factors could potentially influence the synthesis and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12-4-2-5-13(10-12)16-20-18-22(21-16)14(11-25-18)7-8-19-17(23)15-6-3-9-24-15/h2-6,9-11H,7-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPSTCYXZIUDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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